Superior Coupling Efficiency for Sterically Hindered Proline Residues Versus Non-Activated Fmoc-Pro-OH
In solid-phase peptide synthesis, the coupling of the secondary amine of proline is notoriously inefficient due to steric hindrance, often resulting in deletions and truncated sequences when using standard Fmoc-Pro-OH with in situ activation . Comparative studies demonstrate that pre-activated ONp esters of Fmoc amino acids, including Fmoc-Pro-ONp, achieve >90% coupling efficiency for sterically hindered residues, a significant improvement over the 70-90% range typical for in situ activated Fmoc-Pro-OH under comparable conditions [1]. This enhanced efficiency reduces the need for double couplings and minimizes deletion sequences, directly improving crude peptide purity and yield .
| Evidence Dimension | Coupling Efficiency in SPPS |
|---|---|
| Target Compound Data | >90% coupling efficiency |
| Comparator Or Baseline | Fmoc-Pro-OH with in situ activation (e.g., DIC/HOBt): 70-90% coupling efficiency |
| Quantified Difference | ≥10 percentage point improvement; reduced deletion sequences |
| Conditions | Solid-phase peptide synthesis; coupling of proline to resin-bound amine |
Why This Matters
Higher coupling efficiency directly translates to increased crude peptide purity and reduced purification burden, lowering overall cost per milligram of final product and improving synthesis success rates for proline-containing sequences.
- [1] P. Lloyd-Williams, F. Albericio, E. Giralt. Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press, 1997. Chapter 2: Solid-Phase Peptide Synthesis. View Source
